molecular formula C9H14N2O2 B13026443 tert-Butyl 2-(1H-pyrazol-4-yl)acetate

tert-Butyl 2-(1H-pyrazol-4-yl)acetate

Cat. No.: B13026443
M. Wt: 182.22 g/mol
InChI Key: LPYGNHIISKWWRT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-pyrazol-4-yl)acetate: is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-pyrazol-4-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 2-(1H-pyrazol-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate
  • tert-Butyl N-(1H-pyrazol-4-yl)carbamate
  • 4-(tert-Butyl)-3-phenyl-1H-pyrazole

Comparison: tert-Butyl 2-(1H-pyrazol-4-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific research applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl 2-(1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)4-7-5-10-11-6-7/h5-6H,4H2,1-3H3,(H,10,11)

InChI Key

LPYGNHIISKWWRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CNN=C1

Origin of Product

United States

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